2-(3-Fluoro-4-methoxyphenyl)acetamide
Description
2-(3-Fluoro-4-methoxyphenyl)acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. While the exact standalone pharmacological profile of the base structure remains understudied in the provided evidence, its derivatives are prominently featured in research targeting phosphodiesterase 10A (PDE10A) inhibition and anticancer activity .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHYCIOECGKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluoro-4-methoxyphenyl)acetamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity
- PDE10A Inhibition : Derivative 5d ’s fluorine and methoxy groups likely enhance binding to PDE10A’s hydrophobic pockets, though its IC₅₀ remains unspecified. In contrast, analogues with bulkier substituents (e.g., trifluoromethylbenzothiazole in EP3348550A1) show reduced activity due to steric hindrance .
- Anticancer Activity : Compounds with electron-withdrawing groups (e.g., chloro in N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide ) exhibit lower cytotoxicity than sulfur-rich derivatives (e.g., 6e ), suggesting sulfur’s role in disrupting cancer cell redox balance .
Physicochemical Properties
- Lipophilicity: The 3-fluoro-4-methoxy substitution in 5d increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier penetration for CNS targets like PDE10A .
- Solubility : Derivatives with polar groups (e.g., morpholinyl in ’s Compound 40 ) exhibit higher aqueous solubility than halogenated variants, impacting bioavailability .
Critical Analysis of Structural-Activity Relationships (SAR)
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve target binding affinity compared to bulkier chloro substituents, as seen in PDE10A inhibitors .
- Methoxy Positioning : 4-Methoxy groups enhance resonance stabilization, whereas 3-substitution (e.g., 3-methyl in 5e ) reduces steric interference, optimizing enzyme interactions .
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C9H10FNO2, features a unique combination of a fluoro and methoxy group on its phenyl ring, which may influence its biological properties.
The compound is synthesized through the reaction of 3-fluoro-4-methoxyaniline with acetic anhydride under reflux conditions, followed by purification via recrystallization. Its structural characteristics suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Properties
Research indicates that 2-(3-Fluoro-4-methoxyphenyl)acetamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The exact mechanism of action is still under investigation but may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A study focusing on structure-activity relationships highlighted the importance of electron-withdrawing groups like fluorine in enhancing the potency of aryl acetamides. The presence of the fluoro group in 2-(3-Fluoro-4-methoxyphenyl)acetamide is believed to enhance its biological activity compared to similar compounds lacking this substituent .
Case Study 1: Antimicrobial Activity
In a comparative study, 2-(3-Fluoro-4-methoxyphenyl)acetamide was tested against standard antibiotics. It showed comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was administered in a murine model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, supporting its role as an anti-inflammatory agent. The study also noted a decrease in inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 2-(3-Fluoro-4-methoxyphenyl)acetamide compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)acetamide | Moderate | Significant | Unique fluoro and methoxy substituents |
| N-(3,4-Difluoro-2-methoxyphenyl)acetamide | Low | Moderate | Lacks efficacy against resistant strains |
| 2-(4-Methoxyphenyl)acetamide | Low | Low | No halogen substituent |
The proposed mechanism of action involves binding to specific enzymes or receptors within the inflammatory pathways. By inhibiting these targets, 2-(3-Fluoro-4-methoxyphenyl)acetamide may modulate inflammatory responses effectively. Further research is needed to elucidate the precise molecular interactions at play .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
